molecular formula C23H25N5O3 B11244679 3-{4-[4-Methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]piperazine-1-carbonyl}-2H-chromen-2-one

3-{4-[4-Methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]piperazine-1-carbonyl}-2H-chromen-2-one

Cat. No.: B11244679
M. Wt: 419.5 g/mol
InChI Key: BVSYXNMVERWFOK-UHFFFAOYSA-N
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Description

3-{4-[4-Methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]piperazine-1-carbonyl}-2H-chromen-2-one is a complex organic compound that features a chromen-2-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[4-Methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]piperazine-1-carbonyl}-2H-chromen-2-one typically involves multiple steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized via the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst.

    Synthesis of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting appropriate amines with formamide or other suitable reagents under high-temperature conditions.

    Coupling Reactions: The final step involves coupling the chromen-2-one core with the pyrimidine ring and piperazine moiety. This can be achieved using coupling reagents such as carbodiimides or phosphonium salts under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine and piperazine moieties.

    Reduction: Reduction reactions can be performed on the chromen-2-one core to yield dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Dihydro derivatives of the chromen-2-one core.

    Substitution: Substituted derivatives with new functional groups attached to the pyrimidine ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in binding to specific biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound is being investigated for its therapeutic potential. It has shown activity against certain types of cancer cells and is being explored as a potential anticancer agent.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties. Its unique structure allows for the creation of polymers and other materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 3-{4-[4-Methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]piperazine-1-carbonyl}-2H-chromen-2-one involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity. This can lead to the inhibition of cancer cell growth by inducing apoptosis or other forms of cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combination of a chromen-2-one core with a pyrimidine ring and piperazine moiety. This specific arrangement of functional groups provides it with unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H25N5O3

Molecular Weight

419.5 g/mol

IUPAC Name

3-[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazine-1-carbonyl]chromen-2-one

InChI

InChI=1S/C23H25N5O3/c1-16-14-20(26-8-4-5-9-26)25-23(24-16)28-12-10-27(11-13-28)21(29)18-15-17-6-2-3-7-19(17)31-22(18)30/h2-3,6-7,14-15H,4-5,8-13H2,1H3

InChI Key

BVSYXNMVERWFOK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4OC3=O)N5CCCC5

Origin of Product

United States

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